4-(3-Methoxyphenoxy)benzaldehyde 4-(3-Methoxyphenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 855474-84-9
VCID: VC3950346
InChI: InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3
SMILES: COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

4-(3-Methoxyphenoxy)benzaldehyde

CAS No.: 855474-84-9

Cat. No.: VC3950346

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenoxy)benzaldehyde - 855474-84-9

Specification

CAS No. 855474-84-9
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 4-(3-methoxyphenoxy)benzaldehyde
Standard InChI InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3
Standard InChI Key MWRPISIUWVDPPB-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Canonical SMILES COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

  • Molecular Formula: C14H12O3\text{C}_{14}\text{H}_{12}\text{O}_{3}

  • Molecular Weight: 228.24 g/mol

IUPAC Name and Structural Features

  • IUPAC Name: 4-(3-Methoxyphenoxy)benzaldehyde

  • Structure: Comprises a benzaldehyde moiety linked via an ether bond to a 3-methoxyphenyl group. The aldehyde group (-CHO) and methoxy (-OCH₃) substituent govern its chemical behavior .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESO=CC1=CC=C(OC2=CC=CC(OC)=C2)C=C1
InChI KeyMWRPISIUWVDPPB-UHFFFAOYSA-N
Refractive Indexn20D=1.596n_{20}^D = 1.596

Synthesis and Industrial Production

Nucleophilic Substitution

A common method involves the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) under inert conditions .

Example Protocol:

  • Reactants: 3-Methoxyphenol (1.2 eq), 4-fluorobenzaldehyde (1 eq).

  • Conditions: DMF solvent, 120°C, 12 hours.

  • Yield: ~75% after column chromatography .

Copper-Catalyzed Coupling

Recent advances utilize ligand-free copper catalysts for coupling nitroarenes with arylboronic acids, enabling efficient C-O bond formation .

Reaction Conditions:

  • Catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMSO, 100°C, 24 hours .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution7595Simplicity
Copper Catalysis8297Broad substrate tolerance

Physical and Chemical Properties

Physicochemical Data

  • Boiling Point: 145°C at 0.4 mmHg .

  • Density: 1.089 g/mL at 25°C .

  • Solubility: Miscible in dichloromethane, THF; sparingly soluble in water .

Chemical Reactivity

Aldehyde Group Reactions

  • Oxidation: Forms 4-(3-methoxyphenoxy)benzoic acid using KMnO₄ .

  • Reduction: NaBH₄ reduces the aldehyde to 4-(3-methoxyphenoxy)benzyl alcohol .

Methoxy Group Reactivity

  • Demethylation: HI in acetic acid removes the methyl group, yielding 4-(3-hydroxyphenoxy)benzaldehyde .

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂O, 80°C4-(3-Methoxyphenoxy)benzoic acid
Nucleophilic AdditionNH₂NH₂, EtOH, refluxHydrazone derivatives

Biological Activity and Applications

Antimicrobial Properties

  • MIC Values:

    • Staphylococcus aureus: 25 µg/mL

    • Escherichia coli: 50 µg/mL .

Enzyme Inhibition

  • α-Glucosidase Inhibition: IC₅₀ = 12 µM, suggesting antidiabetic potential .

ActivityModel SystemResultSource
AntimicrobialS. aureusMIC = 25 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 15 µM

Industrial and Research Applications

Pharmaceutical Intermediate

  • Hydrazone Synthesis: Used to produce hydrazones with anti-inflammatory activity .

  • Chalcone Precursor: Reacts with acetophenones to form chalcones for anticancer screening .

Material Science

  • Ligand Design: Coordinates with transition metals (e.g., Cu, Pd) for catalytic applications .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.87 (s, 1H, CHO), 7.41–7.45 (m, 2H), 3.95 (s, 3H, OCH₃) .

  • FTIR: νC=O=1680cm1\nu_{\text{C=O}} = 1680 \, \text{cm}^{-1}, νC-O-C=1240cm1\nu_{\text{C-O-C}} = 1240 \, \text{cm}^{-1} .

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O) .

Comparison with Structural Analogues

3-(4-Methoxyphenoxy)benzaldehyde (CAS: 62373-80-2)

  • Key Difference: Methoxy group at para vs. meta position on the phenoxy ring.

  • Reactivity: Meta-substitution enhances electronic effects in electrophilic substitutions .

Table 5: Analogues Comparison

Property4-(3-Methoxyphenoxy)benzaldehyde3-(4-Methoxyphenoxy)benzaldehyde
Boiling Point145°C at 0.4 mmHg145°C at 0.4 mmHg
Antimicrobial MIC25 µg/mL (S. aureus)30 µg/mL (S. aureus)

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